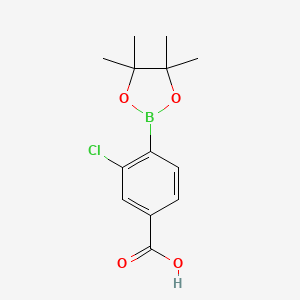

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Description

Historical Development of Boron-Containing Aromatic Carboxylic Acids

The development of boron-containing aromatic carboxylic acids traces its origins to the pioneering work of Edward Frankland in 1860, who first reported the preparation and isolation of a boronic acid through a two-stage synthetic process. Frankland's original methodology involved the reaction of diethylzinc with triethyl borate to produce triethylborane, which subsequently underwent air oxidation to yield ethylboronic acid. This foundational work established the conceptual framework for understanding organoboron compounds as stable, synthetic intermediates capable of participating in diverse chemical transformations.

The progression from Frankland's initial aliphatic boronic acid to contemporary aromatic derivatives containing carboxylic acid functionalities represents a significant advancement in synthetic methodology. The development of aromatic boronic acids gained momentum in the late nineteenth and early twentieth centuries, with researchers like Michaelis and Becker contributing to the understanding of arylboronic acid synthesis through their work on phenylboronic acid preparation in 1880. These early investigations revealed that aromatic boronic acids exhibited enhanced stability compared to their aliphatic counterparts, making them more practical for synthetic applications.

The introduction of protective ester groups, particularly pinacol-derived systems, emerged as a crucial development in boronic acid chemistry during the mid-to-late twentieth century. The tetramethyl-substituted dioxaborolane ring system present in this compound represents this evolutionary advancement, providing enhanced stability and reactivity control compared to free boronic acids. This protective strategy addressed the inherent tendency of boronic acids to form cyclic trimeric anhydrides known as boroxines, which could complicate synthetic procedures and reduce the efficiency of cross-coupling reactions.

| Historical Milestone | Year | Contributor | Significance |

|---|---|---|---|

| First boronic acid synthesis | 1860 | Edward Frankland | Established fundamental organoboron chemistry |

| Phenylboronic acid preparation | 1880 | Michaelis and Becker | Demonstrated aromatic boronic acid synthesis |

| Pinacol ester protection development | Mid-20th century | Various researchers | Enhanced stability and synthetic utility |

| Suzuki coupling discovery | 1979 | Miyaura and Suzuki | Revolutionized cross-coupling applications |

Significance of Boronic Ester Functionalization in Medicinal Chemistry

The incorporation of boronic ester functionalities into medicinal chemistry represents a paradigm shift in drug design and development, with compounds like this compound serving as crucial intermediates in pharmaceutical synthesis. The significance of boronic esters in medicinal applications stems from their unique chemical properties, including their ability to act as mild Lewis acids and form reversible covalent complexes with biological molecules containing vicinal diol systems.

Boronic acids and their ester derivatives have demonstrated remarkable potential as enzyme inhibitors, particularly in the context of proteasome inhibition for cancer therapy. The successful development and approval of bortezomib (Velcade) in 2003 as the first boronic acid-containing anticancer drug validated the therapeutic potential of organoboron compounds. This breakthrough established boronic acid derivatives as viable pharmaceutical agents, characterized by low toxicity profiles and unique mechanisms of action that distinguish them from conventional organic drugs.

The tetramethyl-substituted dioxaborolane ring system in this compound provides several advantages in medicinal chemistry applications. The pinacol ester protection enhances the compound's stability under physiological conditions while maintaining the potential for selective hydrolysis to release the active boronic acid moiety. This protective strategy enables controlled drug release mechanisms and improves the pharmacokinetic properties of boronic acid-based therapeutics.

Furthermore, the carboxylic acid functionality present in this compound offers additional opportunities for drug conjugation and prodrug design. The combination of boronic ester and carboxylic acid moieties creates a versatile scaffold for developing targeted therapeutics that can exploit both the unique reactivity of boron and the well-established chemistry of carboxylic acids. Research has demonstrated that boronic acid derivatives can effectively target various biological processes, including protein-protein interactions, enzyme active sites, and cellular transport mechanisms.

| Medicinal Application | Mechanism | Clinical Status | Representative Compound |

|---|---|---|---|

| Cancer therapy | Proteasome inhibition | Approved | Bortezomib |

| Antifungal treatment | Cell wall synthesis inhibition | Approved | Tavaborole |

| Anti-inflammatory | Multiple pathways | Clinical trials | Various derivatives |

| Diabetes management | Glucose sensing | Preclinical | Boronic acid sensors |

Role in Modern Organoboron Chemistry Research

This compound occupies a central position in contemporary organoboron chemistry research, serving as both a synthetic intermediate and a model compound for investigating advanced synthetic methodologies. The compound's structural features make it particularly valuable for Suzuki-Miyaura cross-coupling reactions, which represent one of the most important carbon-carbon bond forming reactions in modern organic synthesis.

The tetramethyl-substituted dioxaborolane ring system provides enhanced stability compared to free boronic acids, addressing issues related to protodeboronation and other undesired side reactions that can occur during cross-coupling processes. Research has demonstrated that pinacol boronate esters like this compound exhibit superior performance in palladium-catalyzed cross-coupling reactions, offering improved yields and broader substrate scope compared to their free boronic acid counterparts.

Recent advances in photoinduced organoboron chemistry have highlighted the potential of compounds like this compound in developing new synthetic methodologies. Photochemical activation enables alternative reaction pathways that can overcome limitations associated with traditional thermal processes, leading to improved selectivity and expanded substrate compatibility. These developments have opened new avenues for synthesizing complex molecular architectures that would be challenging to access through conventional approaches.

The chlorine substituent in position 3 of the benzoic acid ring provides additional synthetic versatility, enabling selective functionalization through nucleophilic aromatic substitution reactions. This feature makes the compound valuable for constructing diverse molecular libraries and exploring structure-activity relationships in drug discovery programs. The combination of reactive chlorine, carboxylic acid, and boronic ester functionalities creates a multifunctional platform for complex molecule synthesis.

Current research trends in organoboron chemistry emphasize the development of more efficient and sustainable synthetic methods, with particular attention to catalyst design and reaction optimization. Compounds like this compound serve as benchmark substrates for evaluating new catalytic systems and reaction conditions. The ability to fine-tune reactivity through structural modifications of the boronic ester moiety provides researchers with valuable tools for mechanistic studies and method development.

| Research Application | Methodology | Advantages | Current Developments |

|---|---|---|---|

| Cross-coupling reactions | Suzuki-Miyaura | High efficiency, broad scope | New catalyst systems |

| Photochemical synthesis | Light-mediated activation | Mild conditions, selectivity | Expanded substrate scope |

| Medicinal chemistry | Drug intermediate synthesis | Versatile functionalization | Improved synthetic routes |

| Materials science | Polymer synthesis | Controlled polymerization | Novel material properties |

Properties

IUPAC Name |

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BClO4/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(11(16)17)7-10(9)15/h5-7H,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUPJIQZQOCGHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904310-72-1 | |

| Record name | 3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The preparation of 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid generally involves the selective borylation of a halogenated benzoic acid precursor. The key synthetic step is the palladium-catalyzed borylation of an aryl halide using bis(pinacolato)diboron (B2Pin2) under mild conditions.

Detailed Preparation Method

Starting Materials and Reagents

- Aryl halide precursor: 3-chloro-4-halobenzoic acid (commonly bromide or iodide)

- Borylation reagent: Bis(pinacolato)diboron (B2Pin2)

- Catalyst: Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex (Pd(dppf)Cl2·CH2Cl2)

- Base: Potassium acetate (KOAc)

- Solvent: N,N-dimethylformamide (DMF)

- Temperature: Approximately 90°C

Reaction Conditions and Procedure

The reaction is typically carried out by mixing the aryl halide with bis(pinacolato)diboron, Pd(dppf)Cl2·CH2Cl2 as the catalyst, and potassium acetate as the base in DMF. The mixture is heated to 90°C and stirred for several hours until the borylation is complete.

After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent such as ethyl acetate. The organic layer is washed, dried, and concentrated. Purification is generally performed by column chromatography to isolate the pure boronic acid derivative.

Yield and Purity

- Reported yields for this borylation reaction are around 77%, indicating a relatively efficient process.

- Purity is confirmed by standard analytical methods such as NMR and mass spectrometry.

Reaction Scheme Summary

| Step | Reactants | Catalyst & Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3-chloro-4-bromobenzoic acid + B2Pin2 | Pd(dppf)Cl2·CH2Cl2, KOAc, DMF, 90°C | This compound | 77 |

Mechanistic Insights

- The palladium catalyst facilitates the oxidative addition of the aryl halide to Pd(0).

- Transmetallation occurs between Pd(II) complex and bis(pinacolato)diboron.

- Reductive elimination yields the arylboronate ester.

- Potassium acetate acts as a mild base to promote the transmetallation step and stabilize intermediates.

Comparative Notes on Preparation Routes

- The use of Pd(dppf)Cl2·CH2Cl2 is preferred due to its high catalytic efficiency and tolerance to functional groups such as the chloro substituent and carboxylic acid.

- Alternative catalysts and bases may be employed but often result in lower yields or require harsher conditions.

- The reaction is typically performed under inert atmosphere to prevent oxidation of the catalyst and reagents.

Representative Literature Reference

Giardina et al. (2020) reported this preparation method in the Journal of Medicinal Chemistry, describing the synthesis with Pd(dppf)Cl2·CH2Cl2 and potassium acetate in DMF at 90°C, achieving a 77% yield of the target boronic acid derivative.

Data Table: Physical and Chemical Properties Relevant to Preparation

Additional Considerations

- Handling: The boronic acid derivative should be stored under inert atmosphere at low temperature to prevent hydrolysis.

- Purification: Column chromatography using hexane/ethyl acetate mixtures is common.

- Safety: Standard precautions for palladium catalysts and organic solvents apply.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, to form boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as sodium azide or potassium thiolate can be used in the presence of a suitable solvent and base.

Major Products:

Oxidation: Formation of boronic acids or boronate esters.

Reduction: Formation of dechlorinated products or other reduced derivatives.

Substitution: Formation of substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

Synthetic Applications

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is primarily utilized as an intermediate in organic synthesis. Its boron-containing structure makes it a valuable reagent in several coupling reactions:

- Suzuki Coupling : This reaction allows for the formation of carbon-carbon bonds by coupling aryl or vinyl boronic acids with halides. The presence of the chloro group enhances its reactivity in these transformations.

- Heck Reaction : The compound can participate in the Heck reaction to form substituted alkenes from aryl halides and alkenes.

Biological Applications

The compound has shown promise in various biological contexts:

A. Anticancer Research

Research indicates that derivatives of this compound exhibit anticancer properties. Specifically:

- Mechanism of Action : The compound's interaction with cyclin-dependent kinases (CDKs) has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have demonstrated significant anti-proliferative effects against several cancer cell lines.

B. Anti-inflammatory Properties

The compound has been investigated for its ability to modulate inflammatory pathways:

- NF-κB Signaling : Studies suggest that it may inhibit pro-inflammatory pathways through modulation of NF-κB activity, leading to reduced inflammation in various models.

C. Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.9 µg/mL |

| Methicillin-resistant S. aureus (MRSA) | 25.9 µg/mL |

These results indicate significant antibacterial activity, which may be attributed to the enhanced membrane permeability conferred by the tetramethyl dioxaborolane moiety.

Material Science Applications

In material science, this compound can be used to develop advanced materials with specific properties:

- Polymer Chemistry : It serves as a building block for synthesizing polymers with tailored functionalities.

- Nanotechnology : The compound's unique structure may facilitate the development of nanomaterials for drug delivery systems or sensors.

Case Study 1: CDK Inhibition in Cancer Therapy

In a notable study focused on the inhibition of CDK4/cyclin D1 complexes, derivatives of this compound demonstrated significant anti-proliferative effects against multiple cancer cell lines. This research highlights its potential as a therapeutic agent in oncology.

Case Study 2: Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory effects of this compound revealed its ability to modulate NF-κB signaling pathways effectively. Such modulation can lead to decreased inflammatory responses in vitro and suggests possible therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, binding to their active sites and preventing substrate access.

Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

Reactive Intermediates: The boronic ester group can form reactive intermediates that participate in further chemical transformations, contributing to its biological and chemical effects.

Comparison with Similar Compounds

Structural and Electronic Effects

- Chlorine vs. Other Substituents: The chlorine in the target compound provides moderate electron withdrawal, directing electrophilic substitution and stabilizing intermediates in cross-couplings. Fluorine (CAS 2235384-35-5) is less bulky than Cl, leading to minimal steric hindrance but weaker electronic effects .

Positional Isomerism :

Functional Group Modifications

- Carboxylic Acid vs. Ester :

- The target’s free carboxylic acid (pKa ~4.2) enables hydrogen bonding and salt formation, enhancing solubility in polar solvents. The ethyl ester analog (CAS 1523239-42-0) lacks this acidity, favoring organic-phase reactions .

Q & A

Q. What are the primary synthetic applications of this compound in organic chemistry?

This boronic ester is widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl systems. Its chlorine substituent enhances electrophilic reactivity at the para position, enabling regioselective coupling with aryl halides. Typical conditions involve Pd(PPh₃)₄ (0.5–2 mol%) as a catalyst, a base like K₂CO₃ or CsF , and solvents such as THF/H₂O or DME under reflux (80–110°C) . The boronic ester group is stable under basic conditions, making it preferable to free boronic acids in moisture-sensitive reactions .

Q. How is the compound’s purity and structural integrity validated experimentally?

Key methods include:

- ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.0 ppm) and the dioxaborolane methyl groups (δ 1.3 ppm) confirm substitution patterns .

- HPLC : Purity >95% (as per supplier specifications) using reverse-phase C18 columns with acetonitrile/water gradients .

- Melting Point : Reported range 227–232°C (decomposition may occur above 230°C) .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (M.W. 282.53) and detect trace impurities .

Q. What solvents and conditions are optimal for handling and storing this compound?

The compound is moisture-sensitive. Store under argon/nitrogen at –20°C in sealed vials. Solubility

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| THF | 20–30 |

| Ethanol | <10 |

| Avoid protic solvents (e.g., MeOH, H₂O) to prevent hydrolysis of the boronic ester . |

Advanced Questions

Q. How can researchers address low yields in Suzuki-Miyaura couplings involving this compound?

Common issues and solutions:

- Catalyst Deactivation : Replace Pd(PPh₃)₄ with Pd(OAc)₂ and SPhos ligand to stabilize the active catalytic species .

- Steric Hindrance : Use microwave-assisted heating (120°C, 30 min) for bulky coupling partners .

- Base Optimization : Switch from K₂CO₃ to Cs₂CO₃ for improved solubility in THF .

- Purification : Column chromatography with silica gel deactivated with 1% triethylamine minimizes boronic ester degradation .

Q. How to resolve contradictions between computational predictions and experimental reactivity data?

Example: If DFT calculations suggest high electron density at the chlorine-substituted position, but coupling occurs at the boronic ester site instead:

- Electrostatic Potential Maps : Re-evaluate using B3LYP/6-31G(d) to account for solvation effects .

- Kinetic vs. Thermodynamic Control : Perform time-dependent NMR monitoring to identify intermediate species .

- Steric Maps : Use Molecular Mechanics (MMFF94) to model steric clashes between the catalyst and substrate .

Q. What strategies improve crystallization for X-ray structure determination?

Challenges include poor crystal growth due to the compound’s flexibility. Solutions:

- Co-crystallization : Add triphenylphosphine oxide as a co-former to stabilize π-π interactions .

- Slow Evaporation : Use a 1:1 mixture of CHCl₃/hexane at 4°C over 7 days .

- Twinned Data : Process using SHELXL with TWIN/BASF commands to refine overlapping lattices .

Q. How does the chlorine substituent influence electronic properties compared to fluoro/methyl analogs?

- Hammett Parameters : The σₚ value (+0.23) of Cl increases ring electrophilicity vs. –0.07 for CH₃ .

- DFT Analysis : Chlorine’s electron-withdrawing effect reduces HOMO energy (–6.2 eV vs. –5.8 eV for methyl), enhancing oxidative addition with Pd(0) .

- Experimental Validation : Compare coupling rates with 4-methyl and 4-fluoro analogs under identical conditions .

Data Contradiction Analysis

Q. Conflicting NMR and MS data suggest impurities—how to diagnose and resolve?

- Scenario : A singlet at δ 1.3 ppm (dioxaborolane CH₃) splits into multiple peaks.

- Diagnosis : Hydrolysis to free boronic acid or oxidation to boroxines.

- Solutions :

- Repeat NMR under dry DMSO-d₆ with 3Å molecular sieves .

- Perform TGA to detect weight loss consistent with boroxine formation (peaks ~150°C) .

- Use HPLC-MS to identify hydrolyzed products (M.W. 210.5 for benzoic acid derivative) .

Methodological Best Practices

- Reaction Scale-Up : For >10 mmol reactions, replace THF with toluene to reduce solvent volume and improve mixing .

- Toxicity Mitigation : Use H335/H319 hazard controls (fume hood, gloves) due to respiratory and eye irritation risks .

- Computational Tools : Gaussian 16 for mechanistic studies; OLEX2 for crystallographic refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.